Terephthalic acid, phenyl propyl ester
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Overview
Description
Terephthalic acid, phenyl propyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries. This particular ester is derived from terephthalic acid and phenyl propanol, combining the properties of both parent compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Terephthalic acid, phenyl propyl ester can be synthesized through the esterification of terephthalic acid with phenyl propanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound often involves the use of acid chlorides or anhydrides of terephthalic acid, which react with phenyl propanol in the presence of a base, such as pyridine, to form the ester. This method is preferred for large-scale production due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride or diisobutylaluminum hydride.
Major Products
Hydrolysis: Terephthalic acid and phenyl propanol.
Reduction: Terephthalic acid and phenyl propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Terephthalic acid, phenyl propyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters, which are important materials in the textile and packaging industries.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Material Science: Employed in the development of biodegradable polymers and composites.
Biomedical Imaging: Utilized in the creation of radiopaque materials for X-ray imaging.
Mechanism of Action
The mechanism of action of terephthalic acid, phenyl propyl ester primarily involves its hydrolysis to terephthalic acid and phenyl propanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . This reaction is catalyzed by acids or bases, which increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester made from terephthalic acid and ethylene glycol.
Dimethyl terephthalate: Another ester of terephthalic acid used in the production of PET.
Terephthalic acid, methyl ester: Similar in structure but with a methyl group instead of a phenyl propyl group.
Uniqueness
Terephthalic acid, phenyl propyl ester is unique due to its specific ester linkage, which imparts distinct physical and chemical properties compared to other esters of terephthalic acid. Its phenyl propyl group provides additional hydrophobicity and potential for interactions with aromatic compounds, making it valuable in specialized applications .
Properties
CAS No. |
63663-16-1 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4/c1-2-12-20-16(18)13-8-10-14(11-9-13)17(19)21-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
InChI Key |
SWCRBLYVGHEMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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